N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide
Description
N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
Molecular Formula |
C18H17N3OS |
|---|---|
Molecular Weight |
323.4 g/mol |
IUPAC Name |
N,N-dimethyl-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C18H17N3OS/c1-21(2)16(22)12-23-18-19-15-11-7-6-10-14(15)17(20-18)13-8-4-3-5-9-13/h3-11H,12H2,1-2H3 |
InChI Key |
WPQGYGVKNWKBDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CSC1=NC2=CC=CC=C2C(=N1)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the nucleophilic substitution reaction of 4-phenylquinazoline-2-thiol with N,N-dimethylacetamide. The reaction is usually carried out in the presence of a base such as triethylamine, under reflux conditions, to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Additionally, continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to yield dihydroquinazoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine: Its potential therapeutic applications could include the treatment of infectious diseases, cancer, and other medical conditions.
Industry: The compound can be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazoline moiety may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The sulfur atom in the compound could also play a role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-2-phenylquinazolin-4-amine: Another quinazoline derivative with similar structural features.
N-(4-nitrophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: A compound with a triazoloquinazoline core, exhibiting potent antimicrobial and antiviral activities.
N-(4-chlorophenyl)-5-phenyl-[1,2,4]triazolo[1,5-c]-quinazolin-2-amine: Similar to the previous compound but with a chlorophenyl group, showing strong activity against various bacterial strains.
Uniqueness
N,N-dimethyl-2-[(4-phenylquinazolin-2-yl)sulfanyl]acetamide is unique due to the presence of both the quinazoline and sulfanyl moieties, which may confer distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
